molecular formula C23H25BrN2O4S B298528 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Numéro de catalogue B298528
Poids moléculaire: 505.4 g/mol
Clé InChI: ABYDHYOKWNFNCQ-VASVRFFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BEMP, is a thiazolidinone derivative that has shown potential as a therapeutic agent in various diseases. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.

Mécanisme D'action

The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but studies have shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one inhibits the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3). Inhibition of these enzymes and proteins leads to the anti-inflammatory and anti-cancer effects of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.
Biochemical and Physiological Effects
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to reduce the levels of glucose and insulin in diabetic rats.

Avantages Et Limitations Des Expériences En Laboratoire

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has some limitations, including its low stability in solution and its tendency to degrade over time. In addition, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has a short half-life in vivo, which may limit its therapeutic potential.

Orientations Futures

There are several future directions for the study of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. First, further studies are needed to fully understand the mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one and its effects on various enzymes and proteins. Second, studies are needed to determine the optimal dosage and administration of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one for therapeutic use. Third, studies are needed to determine the pharmacokinetics and pharmacodynamics of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in vivo. Fourth, studies are needed to investigate the potential of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one as a therapeutic agent in other diseases, including neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to develop new derivatives of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one with improved stability and therapeutic potential.
Conclusion
In conclusion, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown potential as a therapeutic agent in various diseases. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one and its potential as a therapeutic agent in various diseases.

Méthodes De Synthèse

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 4-methoxyaniline in the presence of propylamine and thiosemicarbazide. This reaction results in the formation of 5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. Other methods include the use of different aldehydes and amines to generate different derivatives of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.

Applications De Recherche Scientifique

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and diabetes. Studies have shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has anti-inflammatory and anti-cancer properties. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Propriétés

Nom du produit

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Formule moléculaire

C23H25BrN2O4S

Poids moléculaire

505.4 g/mol

Nom IUPAC

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25BrN2O4S/c1-5-11-26-22(27)20(31-23(26)25-16-7-9-17(28-3)10-8-16)14-15-12-18(24)21(30-6-2)19(13-15)29-4/h7-10,12-14H,5-6,11H2,1-4H3/b20-14-,25-23?

Clé InChI

ABYDHYOKWNFNCQ-VASVRFFCSA-N

SMILES isomérique

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC)OC)SC1=NC3=CC=C(C=C3)OC

SMILES canonique

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC)OC)SC1=NC3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.